BenchChemオンラインストアへようこそ!

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Suzuki coupling Cross-coupling Building block

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707373-11-2, molecular formula C₁₂H₇BrFNO₃, molecular weight 312.09 g/mol) is a polysubstituted 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid derivative. The compound features a 5‑bromo substituent, a 6‑(3‑fluorophenyl) group, a 2‑oxo functionality, and a carboxylic acid at the 3‑position.

Molecular Formula C12H7BrFNO3
Molecular Weight 312.09 g/mol
Cat. No. B11799982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC12H7BrFNO3
Molecular Weight312.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)Br
InChIInChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-2-1-3-7(14)4-6/h1-5H,(H,15,16)(H,17,18)
InChIKeyUTRCMNVWLCCVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid – Structural Baseline and Core Chemical Identity


5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707373-11-2, molecular formula C₁₂H₇BrFNO₃, molecular weight 312.09 g/mol) is a polysubstituted 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid derivative . The compound features a 5‑bromo substituent, a 6‑(3‑fluorophenyl) group, a 2‑oxo functionality, and a carboxylic acid at the 3‑position . This specific substitution pattern distinguishes it from simpler 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid analogues and positions it as a versatile building block for medicinal chemistry and chemical biology applications [1].

Why Generic 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acids Cannot Substitute for the 5-Bromo-6-(3-fluorophenyl) Analogue


The 5‑bromo‑6‑(3‑fluorophenyl) substitution pattern is not trivial; removing either the bromine atom or the 3‑fluorophenyl group alters the compound’s physicochemical profile, synthetic utility, and potential biological interactions . The bromine at position 5 serves as a critical handle for downstream derivatisation via transition‑metal‑catalysed cross‑coupling, whereas the meta‑fluorine on the phenyl ring modulates lipophilicity, metabolic stability and electronic effects in ways that ortho‑ or para‑fluorinated isomers do not [1][2]. Consequently, a buyer seeking a building block with orthogonal functionalisation points and a defined electronic profile cannot simply interchange this compound with a des‑bromo, des‑fluoro or regioisomeric analogue without compromising the intended chemical biology or medicinal chemistry workflow.

Product-Specific Quantitative Evidence: Differentiation of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid from Closest Analogs


Cross-Coupling Reactivity: 5-Bromo Substituent Enables Suzuki–Miyaura Derivatisation Unavailable to Des-Bromo Analog (CAS 1285179-60-3)

The presence of the 5‑bromo group permits direct Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, a transformation that is impossible for the des‑bromo analogue 6‑(3‑fluorophenyl)-2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1285179‑60‑3). In closely related 5‑bromo‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid scaffolds, Suzuki couplings with phenylboronic acid proceed in 70–90 % yield under standard conditions [1]. The target compound thus provides a direct route to 5‑aryl derivatives, whereas the des‑bromo analogue requires pre‑functionalisation or alternative multi‑step sequences.

Suzuki coupling Cross-coupling Building block

Lipophilicity Modulation: 3-Fluorophenyl Group Confers Higher LogP than Des-Fluoro Analog (CAS 1710675-13-0)

The calculated SlogP for 5‑bromo‑6‑(3‑fluorophenyl)-2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid is 1.83 [1]. The incorporation of a single fluorine atom on the phenyl ring is well established to increase logP by approximately 0.5–1.0 units relative to the non‑fluorinated phenyl analogue [2]. The des‑fluoro comparator 5‑bromo‑6‑phenyl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1710675‑13‑0) is therefore expected to have a lower logP (estimated ~1.0–1.3), which would reduce membrane permeability and potentially alter pharmacokinetic behaviour.

Lipophilicity LogP Drug-likeness

Meta-Fluorine Positional Selectivity: Regioisomeric Preference Over Ortho-Fluoro Analog for Biological Activity

In a structurally related pyrimidinone series, 2‑amino‑5‑bromo‑6‑(3‑fluorophenyl)-4(3H)‑pyrimidinone (meta‑fluoro) demonstrated a significant synergistic effect with cyclophosphamide in P388 leukemia (180 % increase in life span vs. 100 % for cyclophosphamide alone), while the ortho‑fluoro regioisomer (ABOFPP) showed a different activity profile [1]. Although this comparison is derived from a pyrimidinone scaffold, it provides a class‑level precedent that the meta‑fluorophenyl substitution can confer distinct biological properties relative to the ortho‑fluorophenyl isomer, supporting the selection of the meta‑fluoro regioisomer for biological screening libraries.

Fluorine positional effect Regioisomer Biological activity

Commercial Purity Specifications: Differentiated Supply Quality from Multiple Vendors

The target compound is commercially available from multiple suppliers with distinct purity specifications: ≥98 % (MolCore) , 97 % (Chemenu) , and ≥95 % (AKSci) . In contrast, the des‑bromo analogue 6‑(3‑fluorophenyl)-2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1285179‑60‑3) is offered by fewer suppliers and with less documented purity levels. For procurement decisions where minimal impurities are critical (e.g., high‑throughput screening, crystallography), the ability to source the compound at ≥98 % purity provides a measurable advantage.

Purity Procurement Quality assurance

Drug‑Likeness Profile: Lipinski Compliance and Lead‑Like Properties Relative to Simpler 2‑Oxo‑1,2‑Dihydropyridine‑3‑Carboxylic Acids

The target compound satisfies Lipinski’s rule of five with zero violations and also meets Oprea’s lead‑like criteria (molecular weight 311.3 g/mol, SlogP = 1.83, HBD = 2, HBA = 2) [1]. In comparison, the parent scaffold 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 609‑71‑2) has a molecular weight of only 139.11 g/mol and lacks the aromatic substituents that contribute to target binding . The increased molecular complexity of the target compound, while remaining within drug‑like space, makes it a more advanced starting point for medicinal chemistry campaigns that require initial affinity for hydrophobic pockets.

Lipinski rule Drug-likeness Lead-like

Best-Fit Research and Industrial Scenarios for 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via C5 Cross‑Coupling

The 5‑bromo group permits rapid generation of C5‑aryl libraries through Suzuki–Miyaura coupling, enabling exploration of the ATP‑binding pocket in kinase targets. Patents such as US20240150325A1 highlight the use of related 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid derivatives as intermediates for protein kinase inhibitors [1]. The target compound, with its pre‑installed 3‑fluorophenyl group, provides a defined hydrophobic anchor while the bromo handle allows late‑stage diversification, accelerating SAR cycles.

Antibacterial Agent Development: Exploiting the 5‑Bromo‑6‑aryl‑2‑oxo‑1,2‑dihydropyridine Pharmacophore

Patent EP0308020 establishes that 5‑aryl‑6‑aryl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acids possess antibacterial activity [2]. The target compound’s unique bromo‑fluoro substitution pattern may confer differentiated activity against Gram‑positive or Gram‑negative strains, and its drug‑like physicochemical profile (SlogP = 1.83, Lipinski violations = 0) supports progression into cell‑based Minimum Inhibitory Concentration (MIC) assays [3].

Chemical Biology: Orthogonal Functionalisation for Bifunctional Probe Synthesis

The carboxylic acid at C3 provides an attachment point for biotin, fluorophores or solid‑phase resins via amide bond formation, while the C5‑bromo group remains available for subsequent diversification. This orthogonal reactivity is not available in the des‑bromo analogue (CAS 1285179‑60‑3), making the target compound uniquely suited for constructing bifunctional chemical probes for target identification or pull‑down experiments .

High‑Throughput Screening Library Enrichment: Meta‑Fluorophenyl Isomer as a Differentiated Chemotype

Many commercial screening libraries are enriched in para‑fluorophenyl or ortho‑fluorophenyl isomers. The meta‑fluorophenyl substitution in the target compound provides a less‑explored fluorine vector, which, based on class‑level evidence from pyrimidinone analogues, may yield distinct biological activity profiles [4]. Procurement of the meta‑fluoro regioisomer thus adds chemical diversity to screening collections, increasing the probability of identifying novel hits.

Quote Request

Request a Quote for 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.